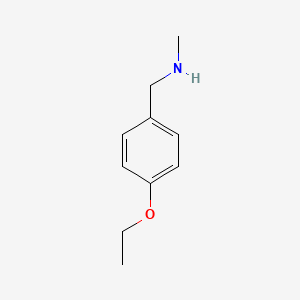

N-(4-ethoxybenzyl)-N-methylamine

Description

BenchChem offers high-quality N-(4-ethoxybenzyl)-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxybenzyl)-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYGQAVOILJHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397418 | |

| Record name | N-(4-ethoxybenzyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41690-86-2 | |

| Record name | N-(4-ethoxybenzyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-ethoxybenzyl)-N-methylamine

Abstract

N-(4-ethoxybenzyl)-N-methylamine is a secondary amine that serves as a valuable building block in the synthesis of various chemical entities, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring a substituted benzyl group and an N-methyl functionality, makes it a key intermediate for compounds with potential biological activity. This guide provides a comprehensive analysis of the primary and alternative synthetic pathways for N-(4-ethoxybenzyl)-N-methylamine. We will delve into the mechanistic underpinnings of each route, offer detailed, field-tested experimental protocols, and provide a comparative analysis to guide researchers in selecting the optimal method for their specific application. The focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a reproducible and thorough understanding of the synthesis.

Introduction: The Chemical and Strategic Importance of N-(4-ethoxybenzyl)-N-methylamine

The strategic value of N-(4-ethoxybenzyl)-N-methylamine lies in its utility as a versatile intermediate. The secondary amine functionality is a common feature in pharmacologically active molecules, offering a site for further functionalization to modulate properties such as solubility, receptor binding affinity, and metabolic stability. The 4-ethoxybenzyl group provides a lipophilic aromatic system that can engage in various intermolecular interactions within a biological target. Understanding the efficient and scalable synthesis of this compound is therefore a critical first step in many drug discovery and development programs. This guide will focus on the most reliable and commonly employed synthetic strategies, with a primary emphasis on reductive amination.

Primary Synthesis Pathway: One-Pot Reductive Amination

The most direct and widely adopted method for synthesizing N-(4-ethoxybenzyl)-N-methylamine is the one-pot reductive amination of 4-ethoxybenzaldehyde with methylamine. This approach is favored for its high efficiency, operational simplicity, and the use of readily available starting materials.

Mechanistic Rationale and Causality

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds in two distinct, yet concurrent, stages within a single reaction vessel:

-

Imine Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 4-ethoxybenzaldehyde. This is followed by dehydration to form a Schiff base, specifically the N-(4-ethoxybenzylidene)methanamine intermediate. The formation of this imine is typically reversible and is often accelerated by a catalytic amount of a weak acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

-

In-Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding secondary amine. The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to not significantly reduce the starting aldehyde, which would lead to the formation of 4-ethoxybenzyl alcohol as a byproduct.[1]

This one-pot procedure is inherently efficient as it obviates the need to isolate the often-unstable imine intermediate, driving the equilibrium towards the final product.

Visualization: Reductive Amination Workflow

Caption: Workflow for the one-pot reductive amination synthesis.

Field-Proven Experimental Protocol

This protocol is a self-validating system, where progress is rigorously monitored to ensure reaction completion and high purity.

Materials:

-

4-Ethoxybenzaldehyde (1.0 eq)

-

Methylamine solution (e.g., 40 wt. % in H₂O, 1.2 eq) or Methylamine hydrochloride (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Glacial Acetic Acid (catalytic, ~0.1 eq)

-

Methanol (or Dichloromethane) as solvent

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for chromatography

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-ethoxybenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).

-

Amine Addition: Add the methylamine solution (1.2 eq) to the flask. If using methylamine hydrochloride, also add a base like triethylamine (1.2 eq) to liberate the free amine.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (~0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a controlled manner, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality Note: NaBH(OAc)₃ is chosen for its mildness and selectivity for imines over aldehydes, minimizing byproduct formation.[2] It also tolerates the slightly acidic conditions used to catalyze imine formation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up (Quenching): Once the reaction is complete, carefully quench it by adding saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield N-(4-ethoxybenzyl)-N-methylamine as a pure product.

Alternative Synthesis Pathways

While reductive amination is the preferred route, alternative methods exist. Understanding these pathways provides flexibility and offers solutions when specific constraints or starting materials are a factor.

Pathway A: Two-Step Synthesis via Eschweiler-Clarke Reaction

This classic method involves the N-methylation of a primary amine. It requires the prior synthesis of 4-ethoxybenzylamine, which can be prepared by reductive amination of 4-ethoxybenzaldehyde with ammonia.

Step 1: Synthesis of 4-ethoxybenzylamine (not detailed here). Step 2: N-methylation via Eschweiler-Clarke.

Mechanistic Rationale: The Eschweiler-Clarke reaction is a specific type of reductive amination where formaldehyde serves as the carbon source for the methyl group and formic acid acts as the reducing agent.[3][4] The reaction proceeds via the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by a hydride transfer from formic acid. A key advantage of this reaction is that it reliably stops at the tertiary amine stage and does not produce quaternary ammonium salts, making it highly effective for methylation.[3][5]

Visualization: Eschweiler-Clarke Reaction

Caption: The Eschweiler-Clarke N-methylation pathway.

Experimental Protocol:

-

Setup: In a round-bottom flask, combine 4-ethoxybenzylamine (1.0 eq), aqueous formaldehyde (37%, 2.2 eq), and formic acid (98%, 2.2 eq).

-

Reaction: Heat the mixture to reflux (typically around 100-110 °C) for 6-12 hours. The reaction releases CO₂, so the apparatus should not be sealed.

-

Work-up: Cool the reaction mixture to room temperature. Make the solution strongly basic (pH > 12) by carefully adding aqueous NaOH solution.

-

Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and concentrate. Further purification can be achieved via distillation or chromatography if necessary.

Pathway B: Direct Alkylation of Methylamine

This pathway involves the direct reaction of methylamine with an electrophilic benzyl species, such as 4-ethoxybenzyl chloride or bromide.

Mechanistic Rationale: This is a standard nucleophilic aliphatic substitution (Sₙ2) reaction.[6] While mechanistically simple, it is notoriously difficult to control. The product, N-(4-ethoxybenzyl)-N-methylamine, is a secondary amine and is often more nucleophilic than the starting methylamine. Consequently, it can compete with methylamine for the remaining 4-ethoxybenzyl halide, leading to the formation of the tertiary amine, N,N-dimethyl-N-(4-ethoxybenzyl)amine, as a significant byproduct.[7] This over-alkylation is a major drawback, making this route generally unsuitable for the clean synthesis of secondary amines unless a very large excess of methylamine is used, which can be impractical.[6][7]

Visualization: Over-alkylation Problem

Caption: The competing reaction leading to over-alkylation.

Comparative Analysis of Synthesis Pathways

To aid in experimental design, the following table summarizes the key attributes of the described synthetic routes.

| Parameter | One-Pot Reductive Amination | Eschweiler-Clarke Reaction | Direct Alkylation |

| Starting Materials | 4-Ethoxybenzaldehyde, Methylamine | 4-Ethoxybenzylamine, HCHO, HCOOH | 4-Ethoxybenzyl Halide, Methylamine |

| Number of Steps | 1 | 2 (including primary amine synthesis) | 1 |

| Selectivity | High | High (for methylation) | Low (risk of over-alkylation) |

| Reaction Conditions | Mild (Room Temperature) | Harsh (Heating/Reflux) | Mild to Moderate |

| Key Reagents | NaBH(OAc)₃ or NaBH₃CN | Formic Acid, Formaldehyde | Methyl Iodide or Benzyl Halide |

| Advantages | High yield, one-pot, excellent selectivity, mild conditions. | Classic, reliable methylation, avoids quaternary salts. | Simple concept. |

| Disadvantages | Requires borohydride reagents. | Requires pre-synthesized primary amine, harsh conditions. | Poor selectivity, difficult to control, byproduct formation. |

Conclusion and Recommendations

For the synthesis of N-(4-ethoxybenzyl)-N-methylamine, one-pot reductive amination stands out as the superior methodology. Its operational simplicity, mild reaction conditions, and high selectivity make it the most efficient and reliable choice for both small-scale laboratory synthesis and potential process scale-up. The use of sodium triacetoxyborohydride is particularly recommended for its safety profile and effectiveness.

The Eschweiler-Clarke reaction remains a viable, albeit less direct, alternative, especially if the primary amine, 4-ethoxybenzylamine, is already available. Direct alkylation pathways are generally not recommended due to the inherent and difficult-to-control problem of over-alkylation, which leads to mixtures that are challenging to purify and result in lower yields of the desired secondary amine. Researchers and drug development professionals should prioritize the reductive amination pathway to ensure the efficient and high-purity production of this key synthetic intermediate.

References

- Benchchem. (n.d.). Technical Guide: N-methyloxepan-4-amine.

- Google Patents. (n.d.). CN105001096A - 4-amino-N-alkyl benzylamine preparation method.

- National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. PubMed Central.

- Grokipedia. (n.d.). Eschweiler–Clarke reaction.

- Organic Syntheses. (n.d.). Ethylamine, N-methyl-.

- Wikipedia. (n.d.). Eschweiler–Clarke reaction.

- Master Organic Chemistry. (2017, 09, 01). Reductive Amination, and How It Works.

- Chemistry LibreTexts. (2015, 03, 17). 20.05.1: Alkylation of Amines by Alkyl Halides.

- Master Organic Chemistry. (2017, 05, 26). Alkylation of Amines (Sucks!).

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Wikipedia. (n.d.). Amine alkylation.

- Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.

Sources

- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Amine alkylation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-ethoxybenzyl)-N-methylamine

Abstract

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its fundamental physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADMET), ultimately dictating its efficacy and safety profile.[1][2][3] This technical guide provides an in-depth analysis of N-(4-ethoxybenzyl)-N-methylamine, a secondary amine of interest in synthetic and medicinal chemistry. While experimental data for this specific molecule is limited, this paper synthesizes predicted values, data from close structural analogues, and established analytical protocols to offer a comprehensive profile. We will explore its lipophilicity, ionization constant (pKa), and solubility, providing not just the data, but the underlying scientific principles and validated experimental workflows for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and interpret the physicochemical properties of similar amine-containing compounds.

Compound Identification and Structural Characteristics

To establish a clear frame of reference, we begin with the fundamental identifiers for N-(4-ethoxybenzyl)-N-methylamine. The molecule is a secondary amine featuring a benzyl group substituted with a para-ethoxy moiety and an N-methyl group. This structure suggests a moderate lipophilicity imparted by the aromatic ring and ethyl chain, combined with the basicity typical of an alkyl-aryl amine.

| Property | Value / Identifier | Source |

| IUPAC Name | N-(4-ethoxybenzyl)-N-methylamine | - |

| Molecular Formula | C₁₀H₁₅NO | [4] |

| Molecular Weight | 165.23 g/mol | [4] |

| Canonical SMILES | CCOC1=CC=C(C=C1)CNC | - |

| InChI Key | URTYQKUVSRCNAL-UHFFFAOYSA-N (analogue) | [5] |

| CAS Number | Data Not Available | - |

Note: While a specific CAS number for N-(4-ethoxybenzyl)-N-methylamine is not readily found in public databases, its close analogue, N-(4-methoxybenzyl)-N-methylamine, is well-documented under CAS Number 702-24-9.[6][7][8][9]

Chemical Structure:

Core Physicochemical Properties: A Quantitative Overview

The behavior of a molecule in a biological system is largely dictated by a few key physicochemical parameters. The following table summarizes the predicted and inferred properties for N-(4-ethoxybenzyl)-N-methylamine, primarily based on its structure and data from its close methoxy analogue.

| Physicochemical Parameter | Predicted Value | Significance in Drug Development |

| LogP (Octanol/Water Partition Coefficient) | ~1.9 - 2.2 | Measures lipophilicity; critical for membrane permeability and absorption.[3] |

| pKa (Acid Dissociation Constant) | ~9.8 - 10.2 | Determines the degree of ionization at physiological pH, impacting solubility and receptor binding. |

| Aqueous Solubility | Low to Moderate | Influences dissolution rate and bioavailability. |

| Hydrogen Bond Donors | 1 | The N-H group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |

| Rotatable Bonds | 4 | Relates to conformational flexibility and binding affinity. |

In-Depth Analysis of Key Physicochemical Parameters

Lipophilicity (LogP): Balancing Permeability and Solubility

The octanol-water partition coefficient (LogP) is the cornerstone for assessing a molecule's lipophilicity. It is a direct measure of how a compound distributes between a lipid (n-octanol) and an aqueous phase, simulating its ability to cross biological membranes.

The predicted LogP for N-(4-ethoxybenzyl)-N-methylamine is estimated to be slightly higher than its methoxy analogue (which has a calculated XLogP3 of 1.4[9]) due to the additional methylene group in the ethoxy chain. A value in the range of 1.9 to 2.2 suggests that the compound is moderately lipophilic. This is often a desirable range in drug discovery, as it indicates a good balance: sufficient lipophilicity to facilitate passive diffusion across cell membranes, but not so high as to cause poor aqueous solubility or non-specific binding to plasma proteins.

Ionization (pKa): The pH-Dependent Switch

As a secondary amine, N-(4-ethoxybenzyl)-N-methylamine is a basic compound. Its pKa value reflects the equilibrium between its protonated (cationic) and neutral forms. The pKa of the conjugate acid (R₂NH₂⁺) is predicted to be in the range of 9.8 to 10.2, similar to other N-methylbenzylamines.[10]

This has profound biological implications. At the physiological pH of blood (≈7.4), which is significantly lower than the pKa, the Henderson-Hasselbalch equation dictates that the compound will exist predominantly in its protonated, cationic form.

Causality:

-

Enhanced Aqueous Solubility: The charged, protonated form is significantly more water-soluble than the neutral form. This is crucial for drug formulation and distribution in the bloodstream.

-

Receptor Interaction: The ability to exist in a charged state is often essential for forming ionic bonds with acidic residues (e.g., aspartate, glutamate) in the binding pockets of target proteins.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, predicted values must be confirmed experimentally. The following sections detail robust, self-validating protocols for determining the key physicochemical properties of N-(4-ethoxybenzyl)-N-methylamine.

Protocol for pKa Determination via Potentiometric Titration

This method is a highly accurate and widely used standard for pKa determination.[11] It measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the pKa.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of N-(4-ethoxybenzyl)-N-methylamine and dissolve it in 50 mL of deionized, CO₂-free water. If solubility is a concern, a co-solvent like methanol or ethanol (e.g., 50:50 water:methanol) can be used, though the pKa value will be for that specific solvent system.

-

Titration Setup: Calibrate a high-precision pH meter and electrode at pH 4.0, 7.0, and 10.0. Place the sample solution in a jacketed beaker maintained at 25°C and stir continuously.

-

Titration: Add a standardized solution of 0.1 M hydrochloric acid (HCl) in precise, small increments (e.g., 0.05 mL) using a calibrated burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point. Alternatively, a Gran plot or the first derivative of the titration curve can be used to accurately determine the equivalence point.

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for LogP Determination via Shake-Flask Method

The "shake-flask" method is the traditional and most reliable technique for measuring LogP.[12] It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate completely. This is a critical step to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of N-(4-ethoxybenzyl)-N-methylamine in the pre-saturated n-octanol at a concentration that is detectable in both phases (e.g., 0.1 mg/mL).

-

Partitioning: In a glass vial, combine 5 mL of the n-octanol stock solution with 5 mL of the pre-saturated water.

-

Equilibration: Agitate the vial at a constant temperature (25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Avoid vigorous shaking that could lead to emulsion formation.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Workflow Diagram:

Caption: Workflow for LogP determination by the shake-flask method.

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the structure of N-(4-ethoxybenzyl)-N-methylamine, the following spectral characteristics are anticipated.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to be highly informative and show distinct signals for each proton environment.[13][14]

-

Ethoxy Protons: A triplet at ~1.4 ppm (3H, -OCH₂CH ₃) and a quartet at ~4.0 ppm (2H, -OCH ₂CH₃).

-

Aromatic Protons: A pair of doublets (an AA'BB' system) between ~6.8 and 7.2 ppm (4H total), characteristic of a para-substituted benzene ring.

-

Benzylic Protons: A singlet at ~3.6 ppm (2H, Ar-CH ₂-N).

-

N-Methyl Protons: A singlet at ~2.4 ppm (3H, -N-CH ₃).

-

N-H Proton: A broad singlet, typically between 1.0-3.0 ppm (1H, -NH -), which may exchange with D₂O.

¹³C NMR (Carbon NMR)

The spectrum should display 8 distinct signals corresponding to the chemically non-equivalent carbon atoms.

-

Aliphatic Carbons: Signals for the ethoxy methyl (~15 ppm), N-methyl (~36 ppm), benzylic (~55 ppm), and ethoxy methylene (~63 ppm) carbons.

-

Aromatic Carbons: Four signals in the aromatic region (~114-158 ppm), including the ipso-carbon attached to the ethoxy group at the downfield end.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165. A prominent fragment would likely be the tropylium-like ion resulting from benzylic cleavage at m/z = 121 (the [M-CH₃NH] fragment).

Infrared (IR) Spectroscopy

Key vibrational bands would confirm the presence of the functional groups.

-

N-H Stretch: A moderate, single peak around 3300-3350 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretches in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band for the aryl-alkyl ether around 1240 cm⁻¹.

Conclusion

N-(4-ethoxybenzyl)-N-methylamine possesses a well-balanced set of physicochemical properties that make it an interesting scaffold for further investigation in medicinal chemistry. Its predicted moderate lipophilicity suggests the potential for good membrane permeability, while its basicity ensures significant aqueous solubility at physiological pH. The experimental protocols detailed in this guide provide a robust framework for validating these predicted properties, ensuring that any subsequent drug discovery efforts are built on a solid foundation of accurate empirical data. Understanding and optimizing these core physicochemical characteristics is not merely an academic exercise; it is a critical, indispensable step in the rational design of effective and safe therapeutic agents.[15][16]

References

- N-(4-Methoxybenzyl)-N-methylamine. Chongqing Chemdad Co., Ltd.

- Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. LOCKSS.

- N-Methylbenzylamine | 103-67-3. ChemicalBook.

- What Is The Chemical Formula Of Methylamine?. Chemistry For Everyone - YouTube.

- Methylamine | CH3NH2 | CID 6329. PubChem - NIH.

- Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable.

- [2-(4-methoxyphenyl)ethyl]methylamine. Chem-Impex.

- N-(4-methoxybenzyl)-N-Methylamine AldrichCPR | Sigma. Sigma-Aldrich.

- N-(4-ethylbenzyl)-N-Methylamine. Toronto Research Chemicals.

- N-(4-Methoxybenzyl)-N-methylamine | 702-24-9. ChemicalBook.

- Physicochemical properties of drug: Significance and symbolism. ScienceDirect.

- N-Methylbenzylamine | C8H11N | CID 7669. PubChem - NIH.

- N-(4-Methoxybenzyl)-N-methylamine 702-24-9. Guidechem.

- 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407. PubChem.

- 4-ethoxy-N-methylaniline | C9H13NO | CID 579022. PubChem - NIH.

- 4-Methoxybenzylamine(2393-23-9) 1H NMR spectrum. ChemicalBook.

- EXPERIMENT 1 DETERMIN

- Simple Method for the Estimation of pKa of Amines.

- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

- How Is Methylamine Synthesized?. Chemistry For Everyone - YouTube.

- Novel Methods for the Prediction of logP, pKa, and logD.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris.

- Experiment 27 - Amines and Amides. Jay C. McLaughlin.

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

- Physicochemical Property Study. WuXi AppTec DMPK.

- Experimental values of logP O/W for drug organic componds at 25 °C for training set.

- Solubility of Organic Compounds. University of Calgary.

- 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- Development of Methods for the Determin

- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3.

- Importance of Physicochemical Properties In Drug Discovery. (Review Article).

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and

- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.

- proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry.

- NMR, mass spectroscopy, IR - finding compound structure ?.

- NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace.

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-ethoxy-N-methylaniline | C9H13NO | CID 579022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-Methoxybenzyl)-N-methylamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. N-(4-Methoxybenzyl)-N-methylamine | 702-24-9 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. wisdomlib.org [wisdomlib.org]

- 16. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of N-(4-ethoxybenzyl)-N-methylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Solubility in Scientific Innovation

In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a technical detail; it is a cornerstone of successful experimental design, process development, and formulation. The ability of a substance to dissolve in a given solvent dictates its reactivity, bioavailability, and the feasibility of its application. This guide provides an in-depth exploration of the solubility characteristics of N-(4-ethoxybenzyl)-N-methylamine, a substituted benzylamine with potential applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following discourse is engineered to blend theoretical principles with practical, field-tested methodologies, ensuring a robust and reliable understanding for the discerning researcher.

Section 1: Physicochemical Profile of N-(4-ethoxybenzyl)-N-methylamine

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in various solvent systems. N-(4-ethoxybenzyl)-N-methylamine, with the molecular formula C10H15NO, possesses a structure that bestows upon it a unique combination of polar and non-polar characteristics.

Molecular Structure:

-

Aromatic Core: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar organic solvents.

-

Ethoxy Group (-O-CH2-CH3): The ether linkage introduces some polarity and hydrogen bond accepting capability, potentially enhancing solubility in moderately polar solvents.

-

Secondary Amine (-NH(CH3)): The amine group is a key feature, capable of acting as a hydrogen bond donor and acceptor. This functional group significantly influences the molecule's polarity and its potential to interact with protic solvents. The presence of the methyl group slightly increases the steric hindrance and lipophilicity compared to a primary amine.

Based on this structure, a qualitative prediction of solubility can be made, following the "like dissolves like" principle. It is anticipated that N-(4-ethoxybenzyl)-N-methylamine will exhibit favorable solubility in a range of organic solvents, from non-polar to polar aprotic, and some solubility in polar protic solvents.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 165.23 g/mol | Calculated from the molecular formula. |

| Polarity | Moderately Polar | A balance between the non-polar benzene ring and the polar amine and ether groups. |

| Hydrogen Bond Donor | Yes (1) | The N-H bond in the secondary amine. |

| Hydrogen Bond Acceptor | Yes (2) | The nitrogen atom of the amine and the oxygen atom of the ether. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2-3 | Indicating a greater preference for non-polar environments over water. |

Section 2: Predicted and Observed Solubility Profile

In the absence of a comprehensive, publicly available quantitative solubility dataset for N-(4-ethoxybenzyl)-N-methylamine, this section provides a predictive framework based on its molecular structure and data from analogous compounds. Researchers are strongly encouraged to use the experimental protocol outlined in Section 3 to determine empirical solubility data for their specific applications.

Qualitative Solubility Predictions:

-

High Solubility: Expected in non-polar and moderately polar aprotic solvents such as toluene, diethyl ether, chloroform, ethyl acetate, and acetone. The non-polar benzyl and ethyl groups will readily interact with these solvents.

-

Good to Moderate Solubility: Predicted in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in alcohols such as methanol, ethanol, and isopropanol. The ability to engage in hydrogen bonding with alcohols will facilitate dissolution.[2]

-

Slight to Poor Solubility: Anticipated in highly polar solvents like water. While the amine and ether groups can interact with water, the overall hydrophobic character of the molecule will limit its aqueous solubility. The solubility of related benzylamine derivatives in water is often low.[3][4]

Data Presentation Template:

The following table is provided as a standardized template for researchers to record their experimentally determined solubility data. It is crucial to specify the temperature at which the measurements are taken, as solubility is temperature-dependent.

| Solvent | Solvent Polarity | Temperature (°C) | Experimentally Determined Solubility (g/L or mg/mL) | Observations |

| Hexane | Non-polar | |||

| Toluene | Non-polar | |||

| Diethyl Ether | Non-polar | |||

| Chloroform | Moderately Polar | |||

| Ethyl Acetate | Moderately Polar | |||

| Acetone | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Dimethylformamide (DMF) | Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Isopropanol | Polar Protic | |||

| Water | Highly Polar |

Section 3: Experimental Protocol for Solubility Determination

To ensure the generation of accurate and reproducible solubility data, a standardized and self-validating experimental protocol is essential. The Shake-Flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2]

Principle of the Shake-Flask Method

This method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

N-(4-ethoxybenzyl)-N-methylamine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., GC-MS, NMR).

Step-by-Step Experimental Workflow

-

Preparation of the Test System:

-

Accurately weigh an excess amount of N-(4-ethoxybenzyl)-N-methylamine and place it into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To ensure complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC).

-

Prepare a calibration curve using standard solutions of N-(4-ethoxybenzyl)-N-methylamine of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of N-(4-ethoxybenzyl)-N-methylamine in the specific solvent at the tested temperature.

-

Causality and Self-Validation

-

Why an excess of solid? This ensures that the solution becomes saturated and that the system reaches thermodynamic equilibrium.

-

Why constant temperature? Solubility is highly dependent on temperature. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Why filtration? To prevent undissolved solid particles from being carried over into the analytical sample, which would lead to an overestimation of solubility.

-

Why a validated analytical method? To ensure accurate and precise quantification of the dissolved solute. The calibration curve serves as a self-validating system for the analytical measurement.

Section 4: Visualizing the Experimental Workflow

To provide a clear and concise overview of the solubility determination process, the following diagram illustrates the key steps of the Shake-Flask method.

Caption: Experimental workflow for determining the solubility of N-(4-ethoxybenzyl)-N-methylamine using the Shake-Flask method.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(4-ethoxybenzyl)-N-methylamine in organic solvents. While predictive models based on molecular structure offer valuable initial insights, empirical determination through robust methodologies like the Shake-Flask method is indispensable for accurate and reliable data. By adhering to the principles and protocols outlined herein, researchers and drug development professionals can confidently navigate the solvent landscape, ensuring the successful progression of their scientific endeavors.

References

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Takayama, K., et al. (2002). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. PubMed. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, October 21). Methylamine. Retrieved from [Link]

-

PubChem. (n.d.). Benzylamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-ethoxy-N-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,4-dimethylbenzyl)-N-methylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, February 12). Benzylamine. Retrieved from [Link]

-

Six Chongqing Chemdad Co., Ltd. (n.d.). N-(4-Methoxybenzyl)-N-methylamine. Retrieved from [Link]

-

Reddit. (2015, November 3). Separation of Benzylamine and Benzamide mixture. Retrieved from [Link]

Sources

- 1. N-(4-Methoxybenzyl)-N-methylamine | 702-24-9 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactivity and chemical behavior of N-(4-ethoxybenzyl)-N-methylamine

This guide serves as a technical monograph on N-(4-ethoxybenzyl)-N-methylamine , a secondary benzylamine derivative frequently utilized as a pharmacophore building block and synthetic intermediate in medicinal chemistry.[1]

Chemical Class: Secondary Aralkylamine | Role: Intermediate / Building Block[1]

Executive Summary & Molecular Architecture

N-(4-ethoxybenzyl)-N-methylamine is a bifunctional chemical entity characterized by a secondary amine core and an electron-rich aromatic ring.[1] Structurally, it consists of a methylamine moiety anchored to a phenyl ring via a methylene bridge, with an ethoxy substituent at the para position.[1]

This specific substitution pattern dictates its chemical behavior:

-

The Secondary Amine: Acts as a nucleophile, allowing for rapid diversification (acylation, alkylation, reductive amination).[1]

-

The p-Ethoxy Group: A strong electron-donating group (EDG) that increases electron density on the aromatic ring, making it susceptible to Electrophilic Aromatic Substitution (EAS) and stabilizing the benzylic position against certain oxidative conditions, while conversely making the benzyl-nitrogen bond acid-labile under specific forcing conditions (analogous to PMB protection).[1]

Physicochemical Profile (Predicted & Observed)[1][2][3]

-

IUPAC Name: N-(4-ethoxyphenyl)methyl-N-methylamine[1]

-

CAS Number: 41690-86-2 (Free base / Catalog Ref); Note: Often referenced alongside its methoxy-analog (CAS 702-24-9) for property extrapolation.[1]

-

Appearance: Colorless to pale yellow oil (Free base); White crystalline solid (HCl salt).[1]

-

Solubility: Miscible in DCM, MeOH, EtOH, EtOAc.[1] Low solubility in water (Free base); High aqueous solubility (HCl salt).[1]

-

pKa (Conjugate Acid): ~9.4 – 9.6 (Estimated based on benzylamine SAR).[1]

Synthetic Pathways

The most robust and scalable method for synthesizing N-(4-ethoxybenzyl)-N-methylamine is Reductive Amination .[1] This pathway minimizes the risk of over-alkylation (formation of quaternary ammonium salts) common in direct alkylation methods.[1]

Validated Protocol: Reductive Amination

Reaction Logic: Condensation of 4-ethoxybenzaldehyde with methylamine forms an imine intermediate, which is selectively reduced in situ to the secondary amine.[1]

Reagents:

-

4-Ethoxybenzaldehyde (1.0 equiv)[1]

-

Methylamine (2.0 equiv, 33% in EtOH or 2M in THF)[1]

-

Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) for milder conditions.[1]

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 4-ethoxybenzaldehyde in anhydrous MeOH. Add methylamine solution dropwise at 0°C.

-

Equilibration: Allow the mixture to stir at room temperature (RT) for 2–4 hours. Critical Control Point: Monitor by TLC or ¹H-NMR for the disappearance of the aldehyde peak (~9.8 ppm) and appearance of the imine.[1]

-

Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise (caution: gas evolution).

-

Completion: Stir at RT for 12 hours.

-

Quench & Workup: Quench with 1M NaOH (pH > 12). Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) or isolate as the HCl salt by adding 4M HCl in dioxane.

Visualization: Synthesis Workflow

Figure 1: Step-wise reductive amination pathway ensuring mono-alkylation selectivity.

Reactivity & Chemical Behavior

Understanding the reactivity profile is essential for using this molecule as a scaffold.[1]

A. Nucleophilic Reactivity (N-Center)

The secondary amine is a moderate nucleophile.[1] It is sterically accessible and reacts readily with electrophiles.[1]

-

Acylation: Reacts with acid chlorides or anhydrides (with Et₃N base) to form tertiary amides .[1] This is the primary route for linking this scaffold to drug cores.[1]

-

Alkylation: Reacts with alkyl halides to form tertiary amines .[1] Caution: Controlled stoichiometry is required to prevent quaternization.[1]

-

Carbamate Formation: Reacts with chloroformates (e.g., Boc₂O, Cbz-Cl) to form protected amines.[1]

B. Electronic & Benzylic Reactivity (Ring System)

The para-ethoxy group is a key electronic driver.[1]

-

Electron Donation: The ethoxy group pushes electron density into the ring.[1] This makes the ring more reactive toward Electrophilic Aromatic Substitution (EAS) at the positions ortho to the ethoxy group.[1]

-

Benzylic Lability (PMB Analogy): While more stable than a p-methoxybenzyl (PMB) amine, the p-ethoxy variant still possesses a labile C-N bond under oxidative conditions.[1] Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) can cleave the benzyl group, releasing methylamine and 4-ethoxybenzaldehyde.[1] This allows the 4-ethoxybenzyl group to function as a "temporary carrier" or protecting group.[1]

Visualization: Reactivity Map

Figure 2: Divergent reactivity pathways.[1] Blue indicates the core; Grey indicates synthetic derivatives; Red indicates degradation/cleavage.[1][2]

Handling, Stability, and Safety

Stability Profile

-

Air Sensitivity: As a secondary amine free base, it absorbs atmospheric CO₂ to form carbamate salts (reversible).[1] Storage under Argon/Nitrogen is recommended. [2]

-

Oxidation: Slowly oxidizes in air to the N-oxide or imine degradation products over months if not stored cold.[1]

-

Salt Form: The Hydrochloride (HCl) or Oxalate salt is chemically stable indefinitely at room temperature and is the preferred form for inventory.[1]

Safety Protocols (E-E-A-T)

-

Corrosivity: Like most benzylamines, the free base is corrosive to skin and mucous membranes (pH > 11).[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

-

First Aid: In case of skin contact, wash with dilute acetic acid (vinegar) followed by soap and water to neutralize the base.[1]

References

-

PubChem Database. N-(4-Methoxybenzyl)-N-methylamine (Analogous Structure Data). National Center for Biotechnology Information.[1] [1][2]

-

Organic Chemistry Portal. Reductive Amination: Mechanisms and Protocols.[1][2]

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [1][2]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Discussion on PMB/Benzyl cleavage). Wiley-Interscience.[1]

Sources

Technical Guide: Safe Handling and Operational Protocols for N-(4-Ethoxybenzyl)-N-methylamine

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

N-(4-Ethoxybenzyl)-N-methylamine (CAS: 41690-86-2) is a secondary benzylamine derivative frequently employed as a pharmacophore building block in the synthesis of sulfonimidamides and toll-like receptor antagonists. As a secondary amine, it presents specific reactivity hazards—notably the potential for N-nitrosylation—and possesses corrosive properties characteristic of benzylic amines.

This guide moves beyond generic safety data sheets (SDS) to provide a risk-based operational framework. Where specific toxicological data for the ethoxy-derivative is absent, this guide utilizes Read-Across Methodology based on its structural homolog, N-(4-Methoxybenzyl)-N-methylamine (CAS: 702-24-9), ensuring a conservative and high-integrity safety margin.

Physicochemical & Hazard Summary[6]

| Property | Data / Classification | Source / Rationale |

| CAS Number | 41690-86-2 | ChemicalBook [1] |

| Molecular Formula | C₁₀H₁₅NO | Calculated |

| Physical State | Liquid (Oil), Colorless to Pale Yellow | Analogous to Methoxy-derivative [2] |

| Basicity (pKa) | ~9.5 - 10.0 (Predicted) | Typical for secondary benzylamines |

| GHS Classification | Skin Corr.[1][2][3][4] 1B (Causes severe burns)Acute Tox. 4 (Oral)Acute Tox. 3 (Inhalation) | Read-across from CAS 702-24-9 [2] |

| Reactivity Alert | Incompatible with Nitrosating Agents | Risk of carcinogenic N-nitrosamine formation [3] |

Engineering Controls & Personal Protective Equipment (PPE)[9]

Effective safety relies on the hierarchy of controls. For corrosive amines, reliance solely on PPE is a critical failure mode.

Engineering Controls

-

Primary Containment: All transfers and open-vessel manipulations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

-

Inert Atmosphere: Store and handle under nitrogen or argon. Secondary amines are prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.

-

Scrubbing: If used in large-scale synthesis (>100g), reactor vents should be directed to a dilute acid scrubber (e.g., 1M HCl) to neutralize amine vapors.

Evidence-Based PPE Selection

-

Gloves (Permeation Resistance):

-

Standard Nitrile (4 mil):Insufficient for prolonged contact. Use only for splash protection (change immediately upon contact).

-

Recommended:Silver Shield / 4H Laminate or Thick Nitrile (>8 mil) . Amines can rapidly permeate thin nitrile rubber.

-

-

Respiratory Protection:

-

In standard hood operations, no respirator is required.

-

Spill Cleanup: Full-face respirator with ABEK (Amine/Organic Vapor) cartridges.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[5] Face shields are required during reactor loading or quenching.

Operational Protocols

Handling & Transfer Workflow

The following diagram illustrates the critical decision nodes for safe handling, emphasizing the prevention of cross-contamination and exposure.

Figure 1: Safe handling workflow emphasizing inert atmosphere maintenance to prevent degradation and exposure.

Reaction Safety: The "Exotherm Trap"

When using N-(4-ethoxybenzyl)-N-methylamine in synthesis (e.g., neutralization or salt formation), heat evolution can be rapid.

-

Protocol: Always dilute the amine in an aprotic solvent (DCM, THF) before adding acid or electrophiles.

-

Rate Control: Addition of reagents should be dropwise, maintaining internal temperature <10°C to prevent runaway vaporization of the solvent/amine mixture.

Waste Disposal & Deactivation

-

Never mix amine waste with oxidizing acids (Nitric, Chromic) or nitrosating agents (Nitrites).

-

Deactivation: Excess amine can be neutralized by slow addition to 1M HCl or 1M H₂SO₄ in an ice bath. Check pH to ensure acidity (pH < 3) before disposal into the aqueous acidic waste stream.

Emergency Response Logic

In the event of exposure, immediate action determines the severity of the injury. Secondary amines are lipophilic; they penetrate skin rapidly and cause deep tissue necrosis that may not be immediately painful.

Figure 2: Emergency response decision tree.[2] Note: For skin contact, do not use vinegar or acid to neutralize; thermal burns may result.

Scientific Rationale & Mechanism

The Nitrosamine Hazard

The secondary amine structure (R-NH-CH₃) is a specific structural alert. In the presence of nitrite salts (often used in diazotization reactions nearby) or nitrogen oxides (NOx), this compound can form N-nitroso-N-(4-ethoxybenzyl)-N-methylamine .

-

Mechanism: Electrophilic attack of the nitrosonium ion (NO⁺) on the lone pair of the amine nitrogen.

-

Prevention: Segregate storage from nitrites and nitric acid. Use antioxidants (Ascorbic acid) if nitrosating conditions are suspected in the workflow [3].

Corrosivity Mechanism

Benzylamines are strong bases. Upon contact with tissue, they saponify cell membrane lipids and denature proteins (liquefaction necrosis). This allows the chemical to penetrate deeper into the tissue, unlike acid burns which form a protective eschar. This is why prolonged irrigation (15+ mins) is the only effective first aid [2].

References

-

ChemicalBook. (2023). N-(4-Ethoxybenzyl)-N-methylamine Product Properties and CAS 41690-86-2. Retrieved from

-

Sigma-Aldrich (Merck). (2023). Safety Data Sheet: N-(4-Methoxybenzyl)-N-methylamine (CAS 702-24-9).[2][6][7] (Used for Read-Across Hazard Classification). Retrieved from

- Ashford's Dictionary of Industrial Chemicals. (2011). Amines, Benzyl - Handling and Safety.

-

PubChem. (2023). Compound Summary: N-Methyl-1-(4-methoxyphenyl)methanamine.[6] National Library of Medicine. Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. N-(4-Methoxybenzyl)-N-methylamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. N-(4-methoxybenzyl)-N-Methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Thermal Stability & Decomposition of N-(4-ethoxybenzyl)-N-methylamine

This technical guide details the thermal stability profile, decomposition kinetics, and handling protocols for N-(4-ethoxybenzyl)-N-methylamine , a secondary benzylamine intermediate often utilized in the synthesis of pharmaceutical agents and agrochemicals.

This analysis synthesizes specific physicochemical data with established mechanistic behaviors of N-alkylbenzylamines to provide a robust framework for stability assessment.

Chemical Identity & Physicochemical Context

N-(4-ethoxybenzyl)-N-methylamine is a lipophilic secondary amine characterized by a benzylic nitrogen center and a para-ethoxy ether linkage. Its stability is governed by two primary structural vulnerabilities: the electron-rich benzylic position (susceptible to oxidation) and the nucleophilic secondary amine (susceptible to electrophilic attack and carbamate formation).

Key Properties (derived from homologous series)

| Property | Value / Characteristic | Relevance to Stability |

| CAS Number | Not widely listed; Analog (Methoxy): 702-24-9 | Reference for structural homologs. |

| Molecular Formula | C | MW: ~165.23 g/mol |

| Physical State | Clear to pale yellow liquid | Color change indicates oxidation (yellowing). |

| Boiling Point | ~245–255 °C (est. at 760 mmHg) | High thermal latency; distillable under vacuum. |

| pKa | ~9.5–10.0 (Conjugate acid) | Strong base; forms stable salts (HCl, etc.). |

| Flash Point | >100 °C (Closed Cup) | Combustible but requires pre-heating. |

Thermal Stability Profile

Direct thermal analysis (TGA/DSC) of secondary benzylamines reveals a distinct stability window. The free base is generally thermally robust up to its boiling point under inert conditions, but highly labile in the presence of oxygen or trace transition metals.

Thermodynamic Boundaries

-

Onset of Decomposition (Inert): >200 °C. The molecule is stable against pure thermal homolysis (bond breaking) at standard processing temperatures (0–150 °C).

-

Onset of Decomposition (Oxidative): Ambient temperature (slow). In the presence of air, autoxidation occurs at the benzylic carbon, accelerating significantly above 60 °C.

-

Salt Forms: The hydrochloride salt is significantly more stable towards oxidation but may undergo melting/decomposition endotherms >200 °C.

Decomposition Mechanisms

The degradation of N-(4-ethoxybenzyl)-N-methylamine follows three distinct pathways. Understanding these allows for precise impurity profiling during drug development.

Pathway A: Oxidative Deamination (Dominant)

The most critical failure mode is benzylic oxidation . The electron-donating ethoxy group at the para position activates the benzylic C-H bonds, making them susceptible to radical abstraction by molecular oxygen (autoxidation).

-

Initiation: Abstraction of a benzylic proton forms a radical.

-

Propagation: Reaction with O

forms a hydroperoxide intermediate. -

Collapse: The hydroperoxide dehydrates to form the Imine (Schiff Base) intermediate (N-(4-ethoxybenzylidene)methylamine).

-

Hydrolysis: The imine reacts with trace moisture to cleave into 4-ethoxybenzaldehyde and methylamine .

Pathway B: Thermal N-Dealkylation

At extreme temperatures (>250 °C) or in the presence of Lewis Acid catalysts, the C-N bond can undergo homolytic cleavage or rearrangement, leading to the formation of toluene derivatives and higher-order amines (tertiary amines via disproportionation).

Pathway C: Carbamate Formation (Storage Artifact)

As a strong nucleophile, the secondary amine reacts reversibly with atmospheric CO

Visualization: Decomposition Pathways

The following diagram details the mechanistic cascade from the parent amine to its primary degradants.

Caption: Mechanistic flow of N-(4-ethoxybenzyl)-N-methylamine degradation via oxidative and environmental pathways.

Experimental Assessment Protocols

To validate the stability of this raw material or intermediate, the following forced degradation protocols are recommended.

Protocol 1: Oxidative Stress Testing (Accelerated)

Purpose: Determine susceptibility to Pathway A and identify the aldehyde impurity lag time.

-

Preparation: Dissolve 50 mg of amine in 10 mL acetonitrile:water (80:20).

-

Stressing: Add 0.1 mL of 30% H

O -

Analysis: Analyze via HPLC-UV (254 nm).

-

Target Impurity:4-Ethoxybenzaldehyde . This will elute later than the amine (less polar) or earlier depending on pH/column, but has a distinct UV spectrum (carbonyl absorption).

-

Protocol 2: Thermal Gravimetric Analysis (TGA)

Purpose: Define the safe processing window (distillation/drying).

-

Instrument: TGA Q500 (or equivalent).

-

Method: Ramp 10 °C/min from 25 °C to 400 °C.

-

Atmosphere: Run in Nitrogen (to measure evaporation/bond breaking) and Air (to measure oxidative onset).

-

Success Criteria:

-

< 1% weight loss below 100 °C (indicates dryness).

-

Onset of degradation (

) > 180 °C under N

-

Protocol 3: HPLC-MS Method for Impurity Profiling

Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 5% B to 95% B over 10 min.

Detection: MS (ESI+) and UV 220/254 nm.

Rationale: The amine will protonate well (

Visualization: Stability Testing Workflow

Caption: Standardized workflow for assessing the stability of secondary benzylamines.

Storage & Handling Strategies

Based on the decomposition profile, the following mitigation strategies are mandatory for maintaining purity >98%.

-

Inert Atmosphere (Critical): Store under Argon or Nitrogen blanket. The primary degradation driver is atmospheric oxygen.

-

Container Material: Glass or Stainless Steel (316L). Avoid mild steel (iron catalyzes benzylic oxidation).

-

Temperature: Store at 2–8 °C for long-term storage. Room temperature is acceptable for short durations (< 30 days) if strictly sealed.

-

Carbon Dioxide Exclusion: Ensure seals are airtight to prevent carbamate crust formation. If crust forms, it can often be reversed by washing with dilute NaOH, but this introduces water.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122026, N-(4-Methoxybenzyl)-N-methylamine (Homolog). Retrieved from [Link]

- Adimurthy, S., et al. "Oxidation of benzylic carbons (amines and cyanides) into corresponding benzamides." Journal of Organic Chemistry.

-

Organic Chemistry Portal. Protecting Groups: Benzylamines. Retrieved from [Link]

Methodological & Application

Analytical Methods for the Quantification of N-(4-ethoxybenzyl)-N-methylamine

Executive Summary & Application Context

N-(4-ethoxybenzyl)-N-methylamine (CAS: 41690-86-2) is a secondary benzylamine derivative frequently encountered as a synthetic intermediate in the manufacturing of pharmaceutical substances or as a degradation product in ethoxy-benzylamine based pharmacophores.[1]

Accurate quantification of this molecule presents specific chromatographic challenges inherent to secondary amines:

-

Silanol Interaction: The basic nitrogen (pKa ~10.1) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

-

Trace Sensitivity: As a potential genotoxic impurity (PGI) or process-related impurity, limits of quantification (LOQ) often need to reach sub-ppm levels.

This guide provides two validated workflows: a robust HPLC-UV method for process monitoring (high concentration) and a high-sensitivity LC-MS/MS method for trace impurity profiling.

Physicochemical Profile & Target Analyte[2][3][4]

Understanding the molecule is the first step to method design.

| Property | Value | Methodological Implication |

| Structure | C₁₀H₁₅NO | Secondary amine requires pH control. |

| Molecular Weight | 165.23 g/mol | [M+H]⁺ = 166.12 (for MS detection). |

| pKa (Predicted) | ~10.14 | Analyte is positively charged at pH < 8.0. |

| LogP | ~2.1 | Moderately lipophilic; good retention on C18. |

| Solubility | Soluble in MeOH, ACN, DCM | Compatible with Reversed-Phase (RP) solvents. |

| UV Maxima | ~225 nm, ~276 nm | 225 nm for sensitivity; 276 nm for specificity. |

Method A: High-pH HPLC-UV (Process Monitoring)

Objective: Routine quantification of N-(4-ethoxybenzyl)-N-methylamine in reaction mixtures or raw materials (Range: 0.1% – 100%).

The "High pH" Strategy

Expert Insight: Traditional acidic mobile phases (0.1% TFA/Formic Acid) protonate the secondary amine (

Chromatographic Conditions

| Parameter | Condition |

| Column | Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (High pH stable) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with NH₄OH |

| Mobile Phase B | Acetonitrile (LC Grade) |

| Flow Rate | 0.6 mL/min |

| Column Temp | 40°C |

| Detection | UV at 225 nm (primary) and 276 nm (confirmatory) |

| Injection Vol | 2.0 µL |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Hold |

| 6.0 | 5 | 95 | Linear |

| 8.0 | 5 | 95 | Wash |

| 8.1 | 95 | 5 | Re-equilibrate |

| 11.0 | 95 | 5 | End |

Method B: LC-MS/MS (Trace Impurity Profiling)

Objective: Quantification of trace levels (< 10 ppm) in drug substances.

Mass Spectrometry Strategy

Expert Insight: While high pH is good for chromatography, positive mode ESI (

LC-MS/MS Conditions

-

System: Agilent 6400 Series Triple Quad or equivalent.

-

Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring)

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Role | Mechanism |

| 166.1 | 135.1 | 100 | 15 | Quantifier | Loss of Methylamine ( |

| 166.1 | 107.1 | 100 | 25 | Qualifier | Loss of Ethoxy + Methylamine |

| 166.1 | 77.1 | 100 | 40 | Qualifier | Phenyl ring fragment |

Note: Collision energies are indicative and must be optimized on the specific instrument.

Sample Preparation Protocols

Protocol A: Direct Dilution (For API/Solids)

Applicability: Clean matrices (Drug Substance).

-

Weighing: Accurately weigh 50.0 mg of sample into a 50 mL volumetric flask.

-

Dissolution: Add 25 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 10 mins.

-

Make up: Dilute to volume with Diluent.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter (Discard first 1 mL).

-

Transfer: Transfer to HPLC vial.

Protocol B: Liquid-Liquid Extraction (For Biologicals/Complex Matrices)

Applicability: Plasma or reaction slurries.

-

Aliquot: Transfer 100 µL of sample to a microcentrifuge tube.

-

Basify: Add 50 µL of 0.1 M NaOH (Ensures analyte is neutral/extractable).

-

Extract: Add 500 µL MTBE (Methyl tert-butyl ether) containing Internal Standard (e.g., N-methyl-4-methoxybenzylamine).

-

Vortex: Vortex vigorously for 2 minutes.

-

Centrifuge: 10,000 rpm for 5 minutes.

-

Evaporate: Transfer supernatant to a clean tube; evaporate to dryness under

at 40°C. -

Reconstitute: Reconstitute in 100 µL Mobile Phase A.

Visualization: Workflow & Decision Logic

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated. Key parameters for N-(4-ethoxybenzyl)-N-methylamine:

Specificity

-

Requirement: No interference at the retention time (RT) of the analyte.

-

Test: Inject blank diluent, placebo formulation, and known related impurities (e.g., 4-ethoxybenzaldehyde, methylamine).

-

Acceptance: Resolution (

) > 1.5 between analyte and nearest peak.

Linearity & Range

-

Protocol: Prepare 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target).

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

-

Protocol: Spike the analyte into the sample matrix at 3 levels (Low, Mid, High).

-

Acceptance:

-

HPLC-UV: 98.0% – 102.0%

-

LC-MS/MS: 80.0% – 120.0% (Trace level)

-

Limit of Quantitation (LOQ)

-

Definition: The lowest concentration with Signal-to-Noise (S/N)

. -

Expected Values:

-

HPLC-UV: ~0.5 µg/mL

-

LC-MS/MS: ~1.0 ng/mL

-

Troubleshooting & Expert Tips

| Problem | Probable Cause | Corrective Action |

| Peak Tailing (As > 1.5) | Secondary amine interaction with silanols. | Method A: Increase pH to 10.5 or add 10mM Triethylamine. Method B: Switch to CSH or HSS T3 column technology. |

| Carryover | Analyte sticking to injector needle. | Use a needle wash with high organic content and low pH (e.g., 90% ACN + 0.1% Formic Acid). |

| Low MS Sensitivity | Ion suppression from matrix. | Switch from Direct Dilution to LLE (Protocol B) to remove salts/phospholipids. |

| Retention Time Shift | pH instability in Mobile Phase A. | Ammonium bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly. |

References

-

International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Waters Corporation. (2021). Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. Retrieved from [Link][2]

-

Dolan, J. W. (2006). Peak Tailing and Resolution. LCGC North America. Retrieved from [Link]

Sources

Executive Summary

N-(4-Ethoxybenzyl)-N-methylamine is a critical secondary amine intermediate used in the synthesis of various pharmaceutical agents, particularly antihistamines and bioactive benzylamine derivatives.[] Its purity is paramount, as residual precursors and side-reaction byproducts can propagate through subsequent synthetic steps, leading to genotoxic risks or failed final product specifications.[][2]

This guide provides a validated, robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of N-(4-Ethoxybenzyl)-N-methylamine.[] Unlike traditional amine methods that suffer from peak tailing due to silanol interactions, this protocol utilizes a High-pH Reversed-Phase strategy.[][2] This approach ensures superior peak symmetry, enhanced resolution of hydrophobic impurities, and long-term column stability.[][2]

Chemical Context & Impurity Profiling[1][2]

The Target Molecule[3]

-

Chemical Name: N-(4-Ethoxybenzyl)-N-methylamine[][3]

-

CAS Number: 41690-86-2[][3]

-

Molecular Formula: C

H -

Properties: Secondary amine, pKa

9.8 (predicted), UV

Synthetic Route & Impurity Origins

The compound is typically synthesized via the reductive amination of 4-ethoxybenzaldehyde with methylamine, using a reducing agent such as sodium borohydride (

Key Impurities:

-

Impurity A (Starting Material): 4-Ethoxybenzaldehyde.[][2] (Unreacted electrophile).

-

Impurity B (Reduction Byproduct): 4-Ethoxybenzyl alcohol.[][2] (Direct reduction of the aldehyde).[][2]

-

Impurity C (Dimer/Tertiary Amine): N,N-Bis(4-ethoxybenzyl)-N-methylamine.[][2] (Reaction of the product amine with another equivalent of aldehyde).[][2][5]

-

Impurity D (Des-methyl): 4-Ethoxybenzylamine.[][2] (Formed if ammonia is present as an impurity in the methylamine source).[][2]

Synthesis & Impurity Pathway Diagram[1][2]

Figure 1: Synthetic pathway of N-(4-Ethoxybenzyl)-N-methylamine via reductive amination, highlighting the origin of key process impurities.

Analytical Protocol: High-pH Reversed-Phase HPLC

Why High pH?

Secondary amines like N-(4-Ethoxybenzyl)-N-methylamine are protonated at acidic pH (pH < 8).[][2] In this cationic state, they interact strongly with residual silanol groups on the silica support of HPLC columns, causing severe peak tailing.[2] By operating at pH 9.5 , the amine remains in its neutral (free base) form.[][2] This eliminates ionic interactions with silanols, resulting in sharp, symmetrical peaks and improved retention of the hydrophobic benzyl structure.[2]

Chromatographic Conditions (Method A - Recommended)

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 | Hybrid silica technology is required to withstand high pH (up to pH 12) without dissolution.[][2] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with Ammonium Hydroxide. | High pH buffer ensures the analyte is deprotonated (neutral).[][2] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong organic modifier for elution of hydrophobic aromatics.[][2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[][2] |

| Column Temp. | 30°C | Controls viscosity and retention reproducibility.[][2] |

| Detection | UV at 225 nm (bw 4 nm) | 225 nm captures the benzene ring absorption while minimizing solvent cutoff noise.[][2] |

| Injection Vol. | 5.0 µL | Low volume prevents solvent effects on early eluting peaks.[][2] |

| Run Time | 20 Minutes | Sufficient to elute the highly retained "Dimer" impurity.[][2] |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial Hold |

| 2.0 | 90 | 10 | Isocratic Hold |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash Step (Elutes Dimer) |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End of Run |

Sample Preparation

-

Diluent: 50:50 Acetonitrile:Water (v/v).[][2]

-

Note: Do not use pure acetonitrile as the diluent, as the strong solvent strength may cause peak distortion (fronting) for early eluting impurities like Benzyl Alcohol.[][2]

-

-

Standard Preparation: Dissolve 10.0 mg of Reference Standard in 10.0 mL Diluent (1.0 mg/mL).

-

Sample Preparation: Dissolve 10.0 mg of Sample in 10.0 mL Diluent.

Method Validation & System Suitability

To ensure the trustworthiness of the data, the following System Suitability Criteria (SST) must be met before analyzing unknown samples.

System Suitability Specifications

| Parameter | Acceptance Criteria |

| Retention Time (RT) | Main peak within ± 5% of Reference Standard. |

| Tailing Factor ( | NMT 1.5 (Target < 1.2 for High pH methods).[][2] |

| Theoretical Plates (N) | NLT 5,000. |

| Resolution ( | NLT 2.0 between Impurity A (Aldehyde) and Target Peak. |

| % RSD (Area) | NMT 2.0% for 5 replicate injections.[][2] |

Relative Retention Times (RRT)

Estimated values based on hydrophobicity (LogP).

| Compound | Approx.[][6][7][8][9][10][11] RRT | LogP (Predicted) |

| Impurity B (Alcohol) | 0.65 | ~1.6 |

| Impurity D (Primary Amine) | 0.85 | ~1.8 |

| Target Analyte | 1.00 | ~2.1 |

| Impurity A (Aldehyde) | 1.20 | ~2.4 |

| Impurity C (Dimer) | 1.80 | ~4.5 |

Troubleshooting & Decision Tree

If peak shape deteriorates or resolution is lost, follow this logic flow to diagnose the issue.

Figure 2: Troubleshooting decision tree for High-pH HPLC analysis of amines.

References

-

PubChem. (2023).[][2] N-(4-ethoxybenzyl)-N-methylamine Compound Summary. National Library of Medicine.[][2] Available at: [Link][][2]

-

Waters Corporation. (2021).[][2] High pH Reversed-Phase Chromatography for Basic Compounds. Application Note. Available at: [Link][][2]

-

McCalley, D. V. (2010).[][2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A, 1217(6), 858-880.[][2]

-

Organic Syntheses. (2013). Preparation of secondary amines via reductive amination. Org. Synth. 2013, 90, 215-224.[][2] Available at: [Link][][2]

Sources

- 2. veeprho.com [veeprho.com]

- 3. N-(4-ETHOXYBENZYL)-N-METHYLAMINE | 41690-86-2 [amp.chemicalbook.com]

- 4. N-(2,4-dimethylbenzyl)-N-methylamine | C10H15N | CID 4962300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-ethoxy-N-methylaniline | C9H13NO | CID 579022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. youtube.com [youtube.com]

- 9. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]